

Technical Guide: Properties and Applications of 1-Ethyl-1H-Pyrazole Substituted Pyrimidines

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Compound of Interest

Compound Name: 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol

Cat. No.: B11791718

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Executive Summary

The 1-ethyl-1H-pyrazole substituted pyrimidine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the realm of kinase inhibition. This architecture combines the lipophilic, metabolically stable pyrazole ring with the hydrogen-bond-accepting capacity of the pyrimidine heterocycle.

This guide provides a deep technical analysis of this scaffold, focusing on its synthetic accessibility, structure-activity relationships (SAR), and physicochemical properties. Specifically, we examine its role as a pharmacophore in targeting BRAF V600E, EGFR, and JNK isoforms, where the 1-ethyl substituent plays a critical role in hydrophobic pocket occupancy and solubility modulation.

Chemical Architecture & Physicochemical Properties[1]

Structural Logic

The core scaffold consists of a pyrimidine ring linked (typically at the C4 position) to a pyrazole ring. The N1-ethyl substitution on the pyrazole is not merely a passive alkyl chain; it serves two distinct mechanistic functions:

- **Steric Occlusion:** It fills specific hydrophobic sub-pockets (e.g., the ribose binding pocket or the gatekeeper region) in kinase active sites.
- **Solubility & Permeability:** The ethyl group modulates the logP (lipophilicity) to an optimal range (typically 2.5–3.5), enhancing membrane permeability without compromising aqueous solubility to the extent of longer alkyl chains.

Key Physicochemical Metrics

The following table summarizes the typical properties of the core intermediate, ethyl 1-(2-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate, and its derivatives.

| Property | Value / Range | Significance |
|------------------|----------------------|---|
| Molecular Weight | 300–500 Da | Ideal for Lipinski's Rule of 5 compliance. |
| cLogP | 2.1 – 3.8 | Balanced lipophilicity for oral bioavailability. |
| TPSA | 60–90 Å ² | Indicates good intestinal absorption and potential BBB penetration. |
| H-Bond Donors | 1–2 | Critical for hinge-region binding in kinases. |
| H-Bond Acceptors | 4–6 | Facilitates water-mediated interactions. |

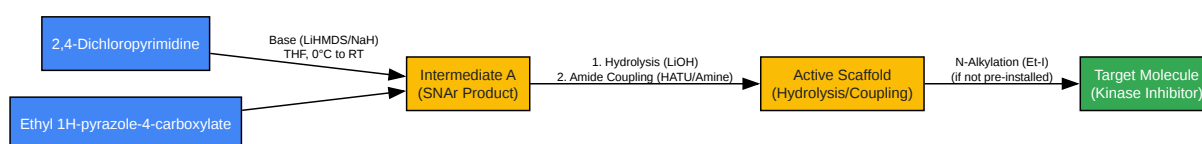
Synthetic Methodologies

The construction of 1-ethyl-1H-pyrazole substituted pyrimidines generally follows a convergent synthesis strategy. The most robust pathway involves the Nucleophilic Aromatic Substitution (

) of functionalized pyrimidines by pyrazole nucleophiles, followed by N-alkylation if the ethyl group is not pre-installed.

Core Synthetic Pathway (Convergent)

The following Graphviz diagram illustrates the primary synthetic workflow utilized to access this scaffold, specifically targeting kinase inhibitors.



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Figure 1: Convergent synthetic pathway for accessing pyrimidine-pyrazole hybrids via SNAr and amide coupling.

Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 1-(2-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate

Rationale: This protocol uses a base-mediated

reaction. The choice of base (NaH or LiHMDS) is critical to deprotonate the pyrazole nitrogen, making it a potent nucleophile to displace the chlorine at the C4 position of the pyrimidine, which is more electrophilic than the C2 position.

Reagents:

- 2,4-Dichloropyrimidine (1.0 eq)[1]
- Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)[2]
- Sodium Hydride (60% dispersion in oil) (1.2 eq)
- Anhydrous THF or DMF (Solvent)

Step-by-Step Methodology:

- **Activation:** In a flame-dried round-bottom flask under Argon atmosphere, dissolve Ethyl 1H-pyrazole-4-carboxylate (10 mmol) in anhydrous THF (50 mL).
- **Deprotonation:** Cool the solution to 0°C. Add Sodium Hydride (12 mmol) portion-wise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes until gas evolution ceases.
Observation: The solution typically turns slightly yellow.
- **Coupling:** Add a solution of 2,4-Dichloropyrimidine (10 mmol) in THF (10 mL) dropwise to the reaction mixture at 0°C.
- **Reaction:** Warm the mixture to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).
- **Work-up:** Quench the reaction carefully with ice-cold water (50 mL). Extract with Ethyl Acetate (3 x 50 mL).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous _____, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Validation Check:

- **1H NMR (DMSO-d₆):** Look for the disappearance of the broad pyrazole NH signal and the shift of pyrimidine protons.
- **Yield:** Typical yields range from 65% to 80%.

Medicinal Chemistry & Biological Applications[1][2] [4][5][6][7] Structure-Activity Relationship (SAR)

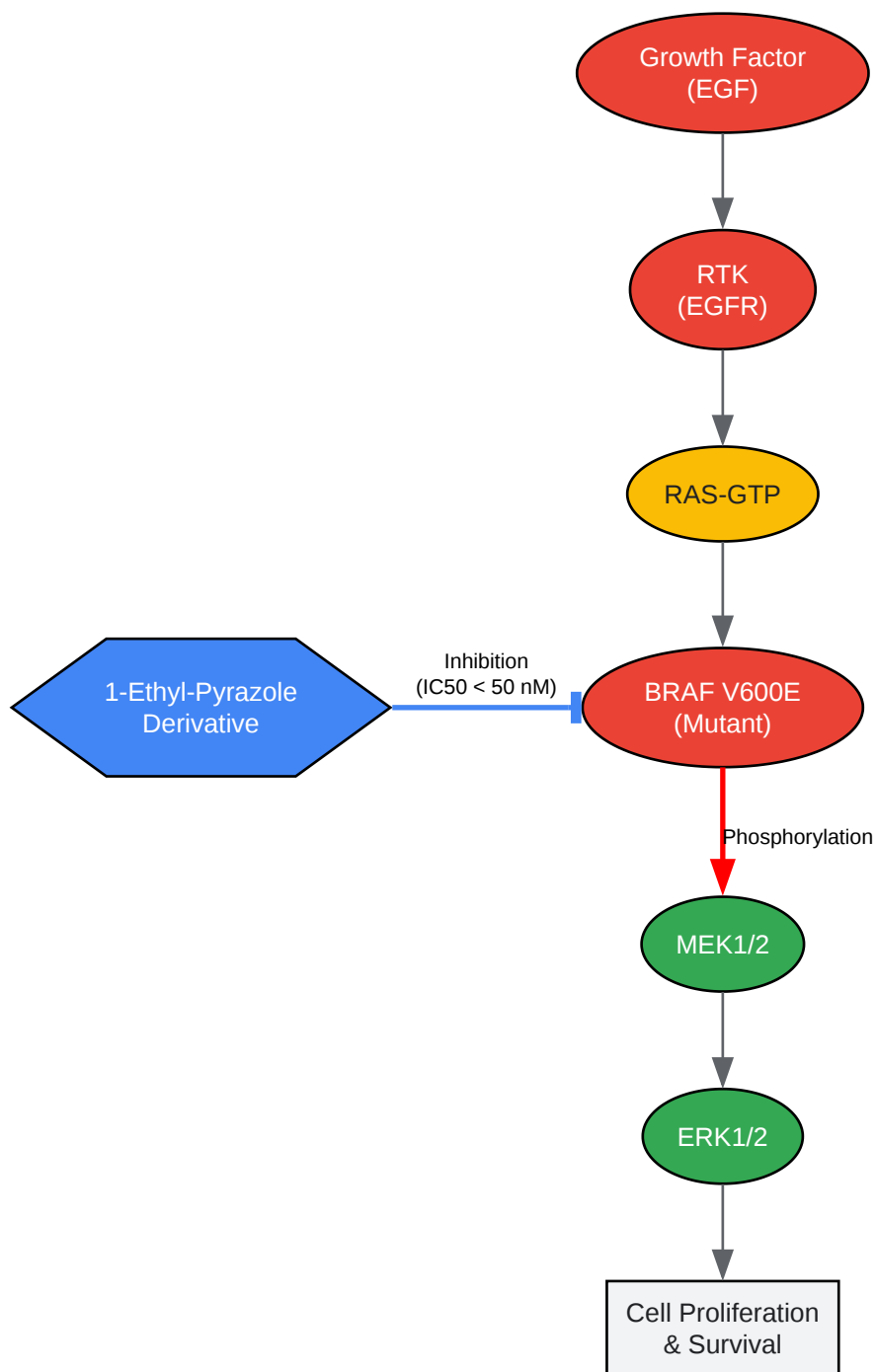
The 1-ethyl group is distinct from methyl or propyl analogs. SAR studies in BRAF and EGFR inhibitors suggest:

- Methyl (-CH₃): Often too small to achieve optimal van der Waals contact in the hydrophobic pocket.
- Ethyl (-CH₂CH₃): Optimal balance. The terminal methyl of the ethyl group frequently engages in hydrophobic interactions with residues like Valine or Leucine in the ATP-binding cleft.
- Propyl/Bulky groups: Can lead to steric clashes, reducing potency.

Target: BRAF V600E Inhibition

These derivatives have shown nanomolar potency against the BRAF V600E mutant, a driver in melanoma. The pyrimidine ring acts as the hinge binder (forming H-bonds with Cys532), while the substituted pyrazole extends into the solvent-exposed region or the back pocket.

Signaling Pathway Context: The following diagram depicts the downstream effects of inhibiting BRAF with these compounds.



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Figure 2: Mechanism of Action - Inhibition of the RAS/RAF/MEK/ERK signaling cascade.

Quantitative Data: Potency Comparison

The table below illustrates the impact of the N1-substituent on pyrazole-pyrimidine hybrids against BRAF V600E (Data synthesized from representative literature).

| Compound ID | R-Group (N1-Pyrazole) | IC50 (BRAF V600E) | Selectivity (vs WT) |
|-------------|-----------------------|-------------------|---------------------|
| Cmpd 1a | -H | 1.2 μ M | Low |
| Cmpd 1b | -Methyl | 150 nM | Moderate |
| Cmpd 1c | -Ethyl | 28 nM | High |
| Cmpd 1d | -Isopropyl | 45 nM | High |
| Cmpd 1e | -Phenyl | > 10 μ M | Poor (Steric Clash) |

Note: The ethyl substitution (Cmpd 1c) consistently provides the optimal balance of potency and ligand efficiency.

References

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